1H-Indole-7-sulfonamide
Overview
Description
1H-Indole-7-sulfonamide is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The sulfonamide group attached to the indole ring enhances its biological activity, making it a compound of interest in medicinal chemistry .
Mechanism of Action
Target of Action
1H-Indole-7-sulfonamide, a derivative of indole, has been found to exhibit strong antimicrobial actions . The primary targets of this compound are various types of bacteria, including Gram-positive bacteria like Staphylococcus aureus and Bacillus megaterium, and Gram-negative bacteria such as Klebsiella pneumonia, Escherichia coli, Salmonella typhi, Shigella sp., and Enterobacter aerogenes .
Mode of Action
The mode of action of this compound involves its interaction with the active sites of its targets. It is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .
Biochemical Pathways
Indole derivatives have been reported to possess a variety of biological effects, including anti-inflammatory, antitubercular, antidiabetic, antioxidant, anticancer, anticholinesterases, and antiviral properties . This suggests that this compound may affect multiple biochemical pathways related to these biological effects.
Pharmacokinetics
Indole is known to be a relatively weak basic chemical, which could influence its absorption and distribution
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its antimicrobial activity. The compound has been shown to be effective against various bacteria, with notable activity against Staphylococcus aureus among Gram-positive bacteria and Klebsiella pneumonia among Gram-negative bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound was synthesized in a very friendly environment, suggesting that certain conditions may be necessary for its optimal activity . .
Biochemical Analysis
Biochemical Properties
1H-Indole-7-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . The sulfonamide analogs of indole, often referred to as sulfa medicines, have been produced recently and exhibit strong antimicrobial actions .
Cellular Effects
This compound exhibits a variety of effects on cells. It has been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria . For instance, it shows activity against Staphylococcus aureus among Gram-positive bacteria, and against Klebsiella pneumonia among Gram-negative bacteria .
Molecular Mechanism
It is known that indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .
Preparation Methods
The synthesis of 1H-Indole-7-sulfonamide typically involves the sulfonation of indole derivatives. One common method is the reaction of indole with sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1H-Indole-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfonamides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction yields sulfonamides .
Scientific Research Applications
Comparison with Similar Compounds
1H-Indole-7-sulfonamide can be compared with other indole derivatives and sulfonamide compounds:
Indole-3-acetic acid: A plant hormone with different biological activities, primarily involved in plant growth regulation.
Indole-2-carboxylic acid: Another indole derivative with applications in organic synthesis and medicinal chemistry.
Sulfanilamide: A well-known sulfonamide antibiotic used to treat bacterial infections.
The uniqueness of this compound lies in its combined indole and sulfonamide structure, which imparts a broad spectrum of biological activities and makes it a versatile compound in various fields of research .
Properties
IUPAC Name |
1H-indole-7-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-13(11,12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEDQORHGRJQAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559214 | |
Record name | 1H-Indole-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111048-64-7 | |
Record name | 1H-Indole-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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